molecular formula C4H10Cl3N B566164 Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl CAS No. 352431-06-2

Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl

Cat. No.: B566164
CAS No.: 352431-06-2
M. Wt: 182.505
InChI Key: YMDZDFSUDFLGMX-HAFGEVJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride: is a deuterated analog of bis(2-chloroethyl)amine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It is a colorless to white crystalline powder that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride typically involves the reaction of deuterated ethylene oxide with ammonia, followed by chlorination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, the production of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated starting materials is crucial to maintain the deuterium labeling in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products include various substituted amines.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products are typically primary or secondary amines.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound for understanding the mechanisms of action of chemotherapeutic agents.

Industry: In the industrial sector, bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used in the production of polymers and other materials that require precise deuterium labeling for analytical purposes.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride involves the formation of highly reactive intermediates that can alkylate DNA and proteins. This alkylation process disrupts the normal function of these biomolecules, leading to cell death. The compound targets nucleophilic sites in DNA, such as the N7 position of guanine, resulting in cross-linking and strand breaks.

Comparison with Similar Compounds

    Bis(2-chloroethyl)amine hydrochloride: The non-deuterated analog, commonly used in similar applications.

    Sulfur mustard (bis(2-chloroethyl) sulfide): A related compound with similar alkylating properties but containing sulfur instead of nitrogen.

    Nitrogen mustards (e.g., mechlorethamine): Compounds with similar structures and mechanisms of action, used in chemotherapy.

Uniqueness: The deuterium labeling in bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride provides unique advantages in research, particularly in NMR spectroscopy, where it helps in tracing reaction mechanisms and studying molecular interactions without interference from hydrogen signals.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-HAFGEVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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